5-Ethynylquinoline 5-Ethynylquinoline
Brand Name: Vulcanchem
CAS No.: 103987-79-7
VCID: VC0187841
InChI: InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H
SMILES: C#CC1=C2C=CC=NC2=CC=C1
Molecular Formula: C11H7N
Molecular Weight: 153.184

5-Ethynylquinoline

CAS No.: 103987-79-7

Cat. No.: VC0187841

Molecular Formula: C11H7N

Molecular Weight: 153.184

* For research use only. Not for human or veterinary use.

5-Ethynylquinoline - 103987-79-7

Specification

CAS No. 103987-79-7
Molecular Formula C11H7N
Molecular Weight 153.184
IUPAC Name 5-ethynylquinoline
Standard InChI InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H
Standard InChI Key GFTBWCMHAKTOJY-UHFFFAOYSA-N
SMILES C#CC1=C2C=CC=NC2=CC=C1

Introduction

5-Ethynylquinoline is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C11H7NC_{11}H_7N. It is a derivative of quinoline, featuring an ethynyl group (-C≡CH) at the 5-position of the quinoline ring. This structural modification imparts unique chemical and biological properties, making it an important molecule in medicinal chemistry and organic synthesis.

Synthesis Methods

3.1 Laboratory Synthesis
One of the most common methods for synthesizing 5-ethynylquinoline is the Sonogashira coupling reaction:

  • Reactants: 5-iodoquinoline and acetylene

  • Catalysts: Palladium (Pd) and copper (Cu)

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Conditions: Inert atmosphere, elevated temperatures

3.2 Industrial Production
On an industrial scale, continuous flow reactors are often employed to optimize yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis or solvent-free reactions, are also being explored to reduce environmental impact.

Biological Activities

Quinoline derivatives, including 5-ethynylquinoline, exhibit a wide range of biological activities due to their ability to interact with enzymes, receptors, and other biomolecules. Below are some key activities:

4.1 Antimicrobial Properties
Studies indicate that quinoline derivatives are effective against Gram-positive and Gram-negative bacteria as well as fungi. The ethynyl group enhances lipophilicity, improving cell membrane penetration.

4.2 Anticancer Potential
5-Ethynylquinoline has shown cytotoxic effects on cancer cell lines by modulating pathways like PI3K/AKT/mTOR, which are crucial for cell proliferation and survival.

4.3 Anti-inflammatory Effects
This compound has been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Mechanisms of Action

Biological TargetMechanism
Enzymes (e.g., kinases)Inhibition or activation through binding interactions
ReceptorsModulation of receptor-mediated signaling pathways
Cellular PathwaysAlteration of gene expression and cell signaling (e.g., apoptosis induction)

Quinoline derivatives often interact with biomolecules via π-stacking interactions or hydrogen bonding, which contributes to their pharmacological effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
QuinolineParent structureBroad-spectrum activity
2-EthynylquinolineEthynyl group at position 2Antimicrobial
4-EthynylquinolineEthynyl group at position 4Anticancer
5-EthynylquinolineEthynyl group at position 5Antimicrobial, anticancer, anti-inflammatory

The specific positioning of the ethynyl group in 5-ethynylquinoline significantly influences its reactivity and biological activity compared to its isomers.

Applications in Medicinal Chemistry

  • Drug Development: The compound serves as a scaffold for designing anticancer and antimicrobial agents.

  • Synthetic Intermediate: It is used in the synthesis of more complex heterocyclic compounds.

  • Biological Probes: Due to its ability to interact with biomolecules, it is employed in studying enzyme functions and cellular pathways.

Research Findings

8.1 Anticancer Studies
In vitro studies on breast cancer cell lines (e.g., MCF-7) have shown dose-dependent inhibition of cell proliferation with IC₅₀ values indicating strong efficacy.

8.2 Antimicrobial Studies
The compound has demonstrated broad-spectrum antimicrobial activity against pathogens such as E. coli and S. aureus.

8.3 Anti-inflammatory Research
In macrophage cell lines, it significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-6.

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